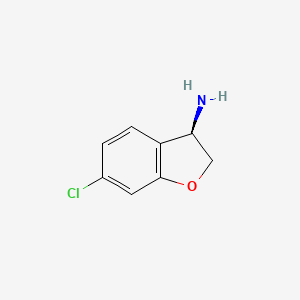

(R)-6-chloro-2,3-dihydrobenzofuran-3-amine

Description

Significance of 2,3-Dihydrobenzofuran (B1216630) Scaffolds as Chiral Building Blocks

The 2,3-dihydrobenzofuran (DHB) core is a rigid heterocyclic system composed of a benzene (B151609) ring fused to a saturated furan (B31954) ring. mdpi.com This structural unit is a key feature in a multitude of biologically active natural products and synthetic compounds, including approved pharmaceuticals. researchgate.netnih.govacs.orgcnr.it Natural products containing the DHB scaffold, often isolated from plants and fungi, exhibit a wide array of biological activities. mdpi.com The stability and versatility of the DHB framework make it an invaluable building block, or scaffold, for the development of new therapeutic agents. mdpi.comnih.gov

The introduction of chirality, specifically at the C2 and C3 positions of the furan ring, dramatically increases the chemical space and potential biological specificity of these molecules. cnr.it Chiral DHB derivatives are crucial intermediates in the synthesis of complex organic frameworks and are highly sought after in medicinal chemistry and drug discovery. acs.orgnih.gov Their three-dimensional structure allows for precise interactions with biological targets, a critical aspect of modern drug design.

Overview of Stereoselective Synthesis Challenges for 3-Amino Derivatives

While the synthesis of the dihydrobenzofuran core has been extensively studied, the stereoselective installation of substituents, particularly an amine group at the C3 position, presents significant challenges. nih.govnih.gov Achieving high levels of both diastereoselectivity (the relative stereochemistry between C2 and C3) and enantioselectivity (the absolute stereochemistry of the molecule) is a primary objective. nih.gov

Researchers have developed various strategies to address these challenges, often employing transition metal catalysis or organocatalysis. nih.govfrontiersin.org Methods such as [4+1] annulation reactions between ortho-quinone methides and ylides, and intramolecular C-H insertion reactions of diazoacetates have been developed to create substituted dihydrobenzofurans. cnr.itnih.gov For instance, rhodium-catalyzed C-H insertion reactions have been used to produce asymmetric 2,3-disubstituted dihydrobenzofurans with excellent diastereomeric and enantiomeric ratios. nih.gov Similarly, copper-catalyzed asymmetric annulation reactions provide a pathway to enantioenriched 2,3-dihydrobenzofurans. nih.gov

The synthesis of 3-amino derivatives, in particular, requires careful selection of nitrogen sources and reaction conditions to control stereochemistry. nih.gov Domino reactions, where multiple bonds are formed in a single operation, have emerged as an efficient approach. One such strategy involves the reaction of chiral salicyl N-phosphonyl imines with bromo malonates to construct functionalized 2,3-dihydrobenzofurans. rsc.org These advanced synthetic methods are crucial for accessing optically pure 3-aminodihydrobenzofuran building blocks.

Research Trajectory for (R)-6-chloro-2,3-dihydrobenzofuran-3-amine

(R)-6-chloro-2,3-dihydrobenzofuran-3-amine is a specific chiral building block that combines the dihydrobenzofuran scaffold with two key features: a chlorine atom on the benzene ring and an amine group at the chiral C3 position. The presence and position of the chlorine atom can significantly influence the molecule's electronic properties and metabolic stability, which are important considerations in drug development. The (R)-configured amine at the C3 position provides a crucial handle for further chemical modification and for establishing specific interactions with biological targets.

The primary research interest in this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its structure is likely a component of larger molecules being investigated for various therapeutic applications. The development of efficient, scalable, and stereoselective synthetic routes to access this and related compounds is therefore an active area of research. The existence of patents for structurally similar compounds, such as 6-bromo-2,3-dihydrobenzofuran-3-amine, underscores the potential intellectual property value and industrial interest in this class of molecules. nih.gov

Data Tables

Table 1: Physicochemical Properties of (R)-6-chloro-2,3-dihydrobenzofuran-3-amine

| Property | Value | Source |

| CAS Number | 1213970-75-2 | chembk.com |

| Molecular Formula | C₈H₈ClNO | chembk.com |

| Molar Mass | 169.61 g/mol | chembk.com |

| Stereochemistry | (R) | - |

Table 2: Selected Synthetic Strategies for Chiral Dihydrobenzofuran Scaffolds

| Method | Catalyst / Reagent | Key Features | Reference |

| [4+1] Annulation | Chiral Amine | Highly enantio- and diastereoselective. | nih.gov |

| C-H Insertion | Rhodium Catalyst | Access to asymmetric fluoroalkyl 2,3-disubstituted DHBs. | nih.gov |

| Domino Annulation | Cs₂CO₃ | Uses enantiopure chiral salicyl N-phosphonyl imines. | rsc.org |

| [3+2] Annulation | Asymmetric Phosphoric Acid | Enantioselective synthesis from quinone monoimines. | frontiersin.org |

| Organocatalyzed Michael Addition/Hemiketalization | Chiral Organocatalyst | High enantiomeric and diastereomeric ratios. | frontiersin.org |

Structure

3D Structure

Properties

IUPAC Name |

(3R)-6-chloro-2,3-dihydro-1-benzofuran-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7H,4,10H2/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCHRYGLCNSOGH-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C2=C(O1)C=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 6 Chloro 2,3 Dihydrobenzofuran 3 Amine

Retrosynthetic Analysis of the (R)-6-chloro-2,3-dihydrobenzofuran-3-amine Skeleton

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For (R)-6-chloro-2,3-dihydrobenzofuran-3-amine, the primary disconnections involve the carbon-oxygen and carbon-nitrogen bonds that form the heterocyclic ring and attach the key amine functionality.

A logical retrosynthetic approach begins by disconnecting the C-N bond at the C3 position. This can be achieved through a functional group interconversion (FGI), envisioning a precursor such as a ketone or an azide (B81097), which can be stereoselectively reduced or converted to the amine. A primary disconnection strategy points to a 1,3-relationship between the amine and the phenolic oxygen, suggesting a Mannich-type reaction or a Michael addition as a key bond-forming step.

Another powerful disconnection is of the C-O bond of the dihydrofuran ring. This leads back to a substituted phenol (B47542) with a reactive side chain at the ortho position. The stereocenter at C3, bearing the amine, can be installed via several key precursor structures:

From an ortho-hydroxy chalcone (B49325) derivative: An intramolecular Michael addition can form the dihydrobenzofuran ring, with the amine precursor already in place.

From a salicyl imine: A domino reaction involving a salicyl imine and a suitable coupling partner can construct the ring and install the C3 substituent simultaneously.

From an ortho-alkenyl phenol: An intramolecular cyclization, such as an oxa-Michael reaction, can be employed.

Via C-H Functionalization: A rhodium-catalyzed C-H insertion into the ortho C-H bond of a phenol derivative bearing a diazoacetate or similar precursor at the side chain offers a direct route to the dihydrobenzofuran core. nih.govnih.gov

These disconnections pave the way for the various enantioselective strategies discussed below, where chiral catalysts are employed to control the formation of the critical stereocenter at the C3 position.

Enantioselective Synthesis Strategies

Achieving the desired (R)-enantiomer of 6-chloro-2,3-dihydrobenzofuran-3-amine requires sophisticated catalytic systems that can effectively control the three-dimensional arrangement of atoms during the reaction. Both organocatalysis and transition metal catalysis have proven to be powerful tools for this purpose.

Organocatalytic Approaches

Organocatalysis utilizes small, chiral organic molecules to accelerate and control the stereochemical outcome of a reaction. These methods avoid the use of potentially toxic or expensive metals and often operate under mild conditions.

Asymmetric [3+2] cycloaddition reactions are a powerful method for constructing five-membered rings like the dihydrofuran moiety. In this approach, a three-atom component (the 1,3-dipole) reacts with a two-atom component (the dipolarophile) to form the heterocyclic ring. youtube.com Chiral phosphoric acids or bifunctional catalysts can mediate these reactions to achieve high enantioselectivity.

For the synthesis of dihydrobenzofurans, an in-situ generated ortho-quinone methide (o-QM) can act as the two-atom component. The reaction with a suitable three-atom synthon, catalyzed by a chiral organocatalyst, can lead to the formation of the dihydrobenzofuran ring with controlled stereochemistry. While specific examples for the 6-chloro-substituted target are not prevalent, the methodology has been successfully applied to a range of substituted phenols and alkenes, demonstrating its potential. nih.govrsc.org For instance, photocatalytic methods using visible light have been developed for oxidative [3+2] cycloadditions of phenols and styrenes, offering a modular synthesis for this class of compounds. nih.gov

| Catalyst Type | Reaction | Key Features | Reference |

| Chiral Phosphoric Acid | Formal [3+2] Cycloaddition | Mediates reactions of α-enaminones and quinones. | researchgate.net |

| Chiral Thiourea | Cascade Michael/Oxa-substitution | Employs pyridinium (B92312) ylides and ortho-hydroxy chalcones. | researchgate.net |

| Bifunctional Brønsted Base | [3+2] Cycloaddition | Uses donor-acceptor cyclopropanes and azadienes. | rsc.org |

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient pathway to complex molecules. The use of chiral salicyl N-tert-butylsulfinyl imines is a particularly effective strategy for the asymmetric synthesis of 2,3-dihydrobenzofuran-3-amines. nih.gov

In this approach, the chiral N-tert-butylsulfinyl group, attached to an imine formed from a salicylaldehyde (B1680747) derivative, acts as a powerful chiral auxiliary. It directs the stereochemical course of a nucleophilic attack on the imine carbon. A subsequent intramolecular cyclization (oxa-Michael addition) of the phenolic oxygen onto an activated intermediate forms the dihydrofuran ring. This domino annulation between sulfur ylides and salicyl N-tert-butylsulfinyl imines has been shown to produce trans-2,3-disubstituted 2,3-dihydrobenzofurans with high diastereoselectivity. rsc.org The configuration of the final product is determined by the stereochemistry of the sulfinyl group. rsc.org This method allows for the construction of the highly substituted trans-2,3-dihydrobenzofuran skeleton in good yields. rsc.orgnih.gov

A study by Zhang et al. (2019) demonstrated the efficacy of a K3PO4-promoted domino reaction between various salicyl N-tert-butylsulfinyl imines and sulfur ylides. rsc.org The reactions proceeded to give the trans-3-amino-2,3-dihydrobenzofuran products in moderate to good yields and with good diastereoselectivity, highlighting the controlling effect of the chiral sulfinyl auxiliary. rsc.org

| Reactants | Catalyst/Promoter | Product | Diastereomeric Ratio (d.r.) | Yield | Reference |

| Salicyl N-tert-butylsulfinyl imines + Sulfur ylides | K3PO4 | trans-2,3-disubstituted 2,3-dihydrobenzofurans | Good | Moderate-Good | rsc.org |

| Salicyl N-thiophosphinyl imines + Allylic carbonates | Phosphine | trans-2,3-dihydrobenzofuran skeleton | High | High | nih.gov |

| Salicyl N-phosphonyl imines + Bromomalonates | Cs2CO3 | Functionalized 2,3-dihydrobenzofurans | Impressive | Impressive | researchgate.net |

Transition Metal-Catalyzed Approaches

Transition metal catalysts, particularly those based on rhodium, offer highly efficient and selective routes for the synthesis of the dihydrobenzofuran core. These methods often rely on the activation of otherwise inert C-H bonds.

Intramolecular C-H insertion reactions catalyzed by chiral dirhodium(II) complexes are a hallmark of modern synthetic chemistry. This strategy is highly effective for synthesizing 2,3-dihydrobenzofurans. nih.govnih.gov The general approach involves an ortho-substituted phenol bearing a diazoacetate group. Upon activation by the rhodium catalyst, a rhodium carbene is formed, which then undergoes an intramolecular insertion into the ortho C-H bond of the phenol ring, directly forming the dihydrobenzofuran structure. nih.govresearchgate.net

The enantioselectivity of the C-H insertion is controlled by the chiral ligands on the dirhodium catalyst. A variety of chiral rhodium carboxylate catalysts have been designed and have demonstrated excellent enantioselectivity in these transformations. researchgate.netelsevierpure.com This methodology has been successfully applied to the synthesis of various dihydrobenzofuran natural products. elsevierpure.com

A sequential strategy involving a rhodium-catalyzed intermolecular C-H insertion followed by a palladium-catalyzed C-O cyclization has also been developed, allowing for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. nih.gov This two-step process provides access to diverse structures and further showcases the power of transition metal-catalyzed C-H functionalization. nih.gov

| Catalyst | Reaction Type | Key Features | Enantiomeric Excess (e.e.) | Reference |

| Chiral Dirhodium(II) Carboxylates | Intramolecular C-H Insertion | Direct formation of the dihydrobenzofuran ring from α-diazocarbonyl compounds. | Excellent | researchgate.netelsevierpure.com |

| Rhodium(III) Complexes | C-H Functionalization/Cyclization | Redox-neutral cascade reaction with propargyl carbonates. | N/A | acs.org |

| Rhodium(II) acetate | Intramolecular C-H Insertion | From N-sulfonyl-1,2,3-triazoles to form α-imino rhodium carbenes. | N/A | nih.gov |

Palladium-Catalyzed Cyclization and Functionalization (e.g., C-H activation/C-O cyclization)

The construction of the 2,3-dihydrobenzofuran (B1216630) core is a critical step in the synthesis of (R)-6-chloro-2,3-dihydrobenzofuran-3-amine. Transition metal catalysis, particularly using palladium, offers powerful methods for the key C-O bond-forming cyclization. These strategies often proceed via intramolecular C-H activation or the cyclization of functionalized precursors.

Palladium(0)-catalyzed cyclization is a well-established method for creating five-membered oxygen heterocycles, such as the dihydrofuran ring system. nih.gov This approach can be applied to the synthesis of the 2,3-dihydrobenzofuran scaffold, which forms the backbone of the target molecule. While various transition metals like iridium, copper, and rhodium have been employed to forge the dihydrobenzofuran core, palladium-based catalysts are notable for their efficiency in mediating such transformations. nih.gov

Modern synthetic strategies increasingly leverage C-H activation, where a catalyst activates a typically unreactive carbon-hydrogen bond to form a carbon-metal bond, which then participates in the cyclization. For the synthesis of a dihydrobenzofuran, this could involve an intramolecular reaction where a palladium catalyst facilitates the coupling of an aromatic C-H bond with an adjacent oxygen-containing group, directly forming the heterocyclic ring. Another common pathway involves the palladium-catalyzed intramolecular cyclization of an ortho-substituted aryl halide or a related precursor. nih.govnih.gov

Table 1: Transition Metals in Dihydrobenzofuran Synthesis

| Metal Catalyst | Synthetic Strategy Example | Reference |

|---|---|---|

| Palladium (Pd) | Intramolecular cyclization of 2-methylene-1,4-diols | nih.gov |

| Iridium (Ir) | Intramolecular cycloaddition of an o-methyl ether C-H bond | nih.gov |

| Copper (Cu) | Intramolecular reaction of aryl pinacol (B44631) boronic esters | nih.gov |

| Nickel (Ni) | Cyclization using ortho-substituted aryl halides | nih.gov |

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is a premier industrial strategy for the synthesis of chiral compounds, including amines. ub.edu This method typically involves the reduction of a prochiral precursor, such as an imine, enamine, or ketone, using hydrogen gas and a chiral catalyst. For the synthesis of (R)-6-chloro-2,3-dihydrobenzofuran-3-amine, this would most likely involve the asymmetric hydrogenation or asymmetric transfer hydrogenation (ATH) of a suitable precursor.

One potential precursor is the imine or enamine derived from 6-chloro-2,3-dihydrobenzofuran-3-one. The direct asymmetric hydrogenation of imines can be challenging due to the difficulty in coordinating the C=N bond to the metal center and potential catalyst poisoning by the product amine. scholaris.ca However, significant advances have been made using catalysts based on metals like iridium and rhodium. ub.edu

Asymmetric transfer hydrogenation (ATH) offers a practical alternative, using a hydrogen donor like a formic acid/triethylamine azeotrope instead of H₂ gas. Research has demonstrated that ATH is a highly effective and enantioselective method for the reduction of various benzofuryl ketones to chiral alcohols. researchgate.net This methodology can be extended to the reduction of N-protected α-amino ketones, providing access to chiral β-amino alcohols with high yields and enantioselectivities up to 99%. researchgate.net Subsequent chemical transformation of the resulting hydroxyl group would yield the target amine. Another approach involves the selective hydrogenation of the benzofuran (B130515) ring itself using ruthenium nanoparticles to produce the dihydrobenzofuran scaffold. acs.org

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a classical and reliable strategy for controlling stereochemistry. wikipedia.org This method involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs a subsequent stereoselective transformation, after which it is removed and can often be recycled. wikipedia.orglumenlearning.com

Utilization of Chiral Sulfinyl Imines

A powerful and widely used application of chiral auxiliaries in amine synthesis involves the use of chiral N-sulfinyl imines. fiveable.me This method is particularly effective for the asymmetric synthesis of amines from carbonyl compounds. The process begins with the condensation of an enantiopure sulfinamide, such as (R)- or (S)-tert-butanesulfinamide (Ellman's auxiliary), with a ketone—in this case, 6-chloro-2,3-dihydrobenzofuran-3-one. fiveable.mechemistnotes.com

This reaction forms a chiral N-tert-butanesulfinyl imine. The chiral sulfinyl group then directs the stereoselective addition of a hydride reagent across the C=N double bond. The sulfinyl group is a powerful stereodirecting group, leading to high levels of asymmetric induction. fiveable.me After the reduction, the sulfinyl auxiliary is easily cleaved under mild acidic conditions to afford the desired enantiomerically enriched primary amine, (R)-6-chloro-2,3-dihydrobenzofuran-3-amine. fiveable.me

Table 2: Key Features of Sulfinyl Imine-Mediated Amine Synthesis

| Feature | Description | Reference |

|---|---|---|

| Auxiliary | Enantiopure sulfinamides (e.g., tert-butanesulfinamide) | fiveable.me |

| Intermediate | Chiral N-sulfinyl imine | fiveable.me |

| Key Step | Diastereoselective reduction of the C=N bond | chemistnotes.com |

| Stereocontrol | The chiral sulfinyl group directs the approach of the reagent | fiveable.me |

| Removal | Simple acid hydrolysis cleaves the N-S bond | fiveable.me |

Other Chiral Auxiliaries for Stereocontrol

Beyond sulfinyl imines, a variety of other chiral auxiliaries are employed in asymmetric synthesis. These include derivatives of amino acids, terpenes, and alkaloids. lumenlearning.com A notable example is pseudoephenamine, which has been shown to be a versatile chiral auxiliary for asymmetric alkylation reactions, often exhibiting superior stereocontrol compared to the more common pseudoephedrine. uniurb.it Amides derived from pseudoephenamine demonstrate a high propensity for crystallinity, which can facilitate purification. uniurb.it While typically used for alkylations, such auxiliaries can be adapted for the synthesis of chiral amines through multi-step sequences. Other widely used auxiliaries include oxazolidinones (Evans auxiliaries), which are particularly effective in controlling stereochemistry in aldol (B89426), alkylation, and acylation reactions. wikipedia.orglumenlearning.com

Chemoenzymatic Synthesis Considerations

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional organic chemistry. Enzymes can offer unparalleled stereoselectivity under mild reaction conditions. rsc.org For the synthesis of (R)-6-chloro-2,3-dihydrobenzofuran-3-amine, two enzymatic strategies are particularly relevant: asymmetric amination by transaminases and kinetic resolution by hydrolases.

Transaminases (TAs) are pyridoxal-5-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a prochiral ketone. nih.gov An (R)-selective transaminase could directly convert 6-chloro-2,3-dihydrobenzofuran-3-one into the desired (R)-amine product with very high enantiomeric excess. nih.govnih.gov This approach is considered a green chemistry alternative as it can achieve 100% atom economy in the asymmetric amination of a ketone. nih.gov

Alternatively, a kinetic resolution strategy could be employed on a racemic mixture of 6-chloro-2,3-dihydrobenzofuran-3-amine. In this approach, an enzyme such as a lipase (B570770) or an acylase selectively acylates one enantiomer (e.g., the (S)-amine), leaving the desired (R)-amine unreacted. researchgate.net The acylated and unacylated amines can then be separated by standard chemical techniques. This method has been used effectively for the synthesis of various enantiomerically pure β-heterocyclic amino acids. researchgate.net

Table 3: Potential Chemoenzymatic Routes

| Enzymatic Method | Description | Key Enzyme Class | Reference |

|---|---|---|---|

| Asymmetric Synthesis | Direct conversion of a prochiral ketone to a chiral amine. | Transaminase (TA) | nih.govnih.gov |

Convergent and Linear Synthesis Pathways

A convergent synthesis , by contrast, involves preparing key fragments of the molecule independently and then combining them in the later stages. wikipedia.orgchemistnotes.com This approach is generally more efficient for complex molecules. fiveable.me For the target amine, a convergent route could involve the separate synthesis of the 6-chloro-2,3-dihydrobenzofuran-3-one core and the preparation of a chiral reagent (e.g., a chiral auxiliary or a catalyst). These two fragments are then combined in a key stereochemistry-defining step. The synthesis using a chiral sulfinyl imine is a prime example of a convergent approach. chemistnotes.com

| Application | Often adequate for simpler structures. lumenlearning.com | Preferred for complex molecules. lumenlearning.comchemistnotes.com |

Multi-Step Approaches from Substituted Phenols

The synthesis of the target molecule can be envisioned from appropriately substituted phenols, such as those already bearing a chlorine atom. These methods typically involve the initial installation of a side chain that will ultimately form the dihydrofuran ring.

A common strategy begins with the allylation of a substituted phenol. For instance, a 4-chlorophenol (B41353) derivative can be allylated at the C2 position to form a 2-allylphenol (B1664045). nih.gov This intermediate is then primed for cyclization. The synthesis of rafoxanide, a halogenated salicylanilide, from 4-chlorophenol demonstrates a related multi-step sequence involving the generation of a phenoxy ion followed by reaction with a nitrobenzene (B124822) derivative. nih.gov Similarly, a preparation method for 3-chloro-2-aminophenol starts from m-chlorophenol, involving nitration and subsequent reduction. google.com These initial steps effectively create a functionalized phenolic precursor for further elaboration and cyclization.

Another approach involves the use of 2-hydroxychalcones as precursors. These can be synthesized via aldol condensation between a substituted acetophenone (B1666503) and a salicylaldehyde derivative. nih.govresearchgate.net The resulting chalcone contains the necessary atoms for the eventual formation of the dihydrobenzofuran ring.

Table 1: Examples of Phenolic Starting Materials and Initial Transformations

| Starting Material | Initial Reaction | Resulting Intermediate | Relevant For |

|---|---|---|---|

| 4-Chlorophenol | C2-Allylation | 2-Allyl-4-chlorophenol | Ring formation |

| m-Chlorophenol | Nitration | 3-Chloro-2-nitrophenol | Ring functionalization |

Intramolecular Ring Formation Strategies (e.g., acid-catalyzed cyclization)

Once a suitable phenolic precursor with a tethered side chain is obtained, intramolecular cyclization is employed to construct the dihydrobenzofuran ring.

Acid-Catalyzed Cyclization: Acid-catalyzed cyclization is a common method for forming heterocyclic rings. iau.ir For instance, a route to access 3-amino-2,3-dihydrobenzofurans involves an acid-catalyzed, microwave-assisted aldol condensation to form a chalcone, followed by several steps to create an epoxyalcohol. The final step is a one-pot, acid-catalyzed epoxide opening by an amine and subsequent intramolecular nucleophilic aromatic substitution to yield the dihydrobenzofuran ring. nih.gov This demonstrates the power of acid catalysis in promoting the key ring-closing step.

Metal-Catalyzed Cyclization: Transition metals are widely used to catalyze intramolecular reactions. Iridium-catalyzed intramolecular hydroarylation of m-allyloxyphenyl ketones provides an enantioselective route to 3-substituted dihydrobenzofurans. nii.ac.jprsc.org In this method, a carbonyl group directs the C-H activation for the cyclization. Palladium catalysis is also prevalent; for example, a highly enantioselective Pd-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes can furnish chiral substituted 2,3-dihydrobenzofurans. organic-chemistry.org Another strategy involves the dearomative (3+2) cycloaddition of 2-nitrobenzofurans, which can be triggered by various nucleophiles to construct polycyclic systems containing the 2,3-dihydrobenzofuran core. nih.gov

Other Cyclization Methods: Fluoride-induced desilylation of a silyl-protected bromohydrin can generate an o-quinone methide intermediate in situ, which then undergoes intramolecular cyclization to form the dihydrobenzofuran ring. organic-chemistry.org Copper-catalyzed cyclization of substrates containing tethered heteroatoms onto C-H bonds also provides a direct method for assembling dihydrobenzofurans under mild conditions. nih.gov

Advanced Synthetic Transformations Leading to the (R)-6-chloro-2,3-dihydrobenzofuran-3-amine Scaffold

Achieving the final target structure requires specific functionalization of the pre-formed benzofuran ring system and the stereoselective introduction of the C3-amine.

Functionalization of the Benzene (B151609) Ring (e.g., halogenation at the 6-position)

Introducing the chlorine atom at the 6-position can be achieved either by starting with a pre-chlorinated phenol or by functionalizing the dihydrobenzofuran ring itself. Electrophilic aromatic substitution reactions are standard methods for halogenating aromatic rings. The directing effects of the existing ether oxygen and other substituents on the ring will determine the regioselectivity of the halogenation. For instance, the synthesis of 5-chloro-2,3-dihydro-2,2-dimethylbenzofuran derivatives has been reported as part of structure-activity relationship studies. nih.gov While specific protocols for the chlorination at the 6-position of 2,3-dihydrobenzofuran-3-amine are not detailed in the provided results, general methods for halogenation of aromatic compounds are well-established. Selective functionalization can also be achieved using modern cross-coupling techniques, such as the Buchwald-Hartwig amination, which has been used for the selective reaction at a C-Br bond in the presence of a C-Cl bond on a quinoline (B57606) system. nih.gov

Introduction of the Amine Functionality at C3

The stereoselective introduction of the amine group at the C3 position is a critical step in the synthesis of the target molecule. Several enantioselective methods have been developed.

One powerful strategy involves the asymmetric synthesis of 3-amino-2,3-dihydrobenzofurans from chalcone precursors. nih.govmdpi.com This route utilizes a Sharpless asymmetric epoxidation to establish the stereochemistry, followed by a regioselective epoxide opening with an amine. nih.gov

Another approach is the enantioselective intramolecular conjugate addition of imino esters. rsc.org This method, catalyzed by copper(I), allows for the desymmetrization of prochiral cyclohexadienones to create enantioenriched 3-amino-hydrobenzofuran-2,5-dione skeletons with three contiguous stereocenters. rsc.org Biocatalysis offers another avenue, where engineered myoglobin (B1173299) catalysts can perform cyclopropanation of benzofurans with high stereoselectivity, leading to precursors for 2,3-dihydrobenzofuran scaffolds. rochester.edu

Table 2: Key Strategies for C3-Amine Introduction

| Method | Key Features | Stereocontrol | Reference |

|---|---|---|---|

| Epoxide Ring Opening | Uses chiral epoxyalcohol precursors derived from chalcones. | High (from Sharpless epoxidation) | nih.gov |

| Intramolecular Conjugate Addition | Cu(I)-catalyzed desymmetrization of cyclohexadienones. | High enantioselectivity | rsc.org |

Sustainable and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of sustainable and efficient methodologies. Microwave-assisted synthesis represents a significant step in this direction.

Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times and improve yields in organic synthesis. This technology has been successfully applied to the synthesis of 2,3-dihydrobenzofuran derivatives.

A notable example is the rapid, microwave-assisted synthesis of 3-amino-2,3-dihydrobenzofuran analogues. nih.gov The key steps, including the initial acid-catalyzed aldol condensation and the final one-pot epoxide opening/cyclization, are significantly accelerated by microwave heating. nih.gov This approach not only speeds up the synthesis but also facilitates the rapid generation of a library of diverse analogues for biological screening. nih.gov Other heterocyclic systems, such as dihydropyridinones and imidazo[1,2-a]pyrimidin-5(8H)-ones, have also been efficiently synthesized using microwave-assisted protocols, highlighting the broad applicability of this green chemistry tool. rsc.orgnih.gov

Catalyst-Free Methodologies

The development of synthetic routes that obviate the need for a catalyst is a significant goal in green chemistry, offering advantages in terms of cost, purity of the final product, and simplified purification procedures. For the synthesis of 2,3-dihydrobenzofuran derivatives, including structures related to (R)-6-chloro-2,3-dihydrobenzofuran-3-amine, several catalyst-free methodologies have been reported in the scientific literature.

One notable catalyst-free approach for the synthesis of 2,3-disubstituted dihydrobenzofuran-3-amines was developed by Rao and colleagues. researchgate.netnih.govfrontiersin.org Their method involves a two-step process. The first step is the reaction of a substituted salicylaldehyde with chloroacetonitrile (B46850) in the presence of sodium carbonate and sodium iodide in dimethylformamide to yield a benzaldehyde (B42025) derivative. nih.govfrontiersin.org This intermediate is then reacted with a substituted aniline (B41778) in a catalyst-free manner to produce the corresponding 2,3-disubstituted dihydrobenzofuran-3-amine in high yields, typically ranging from 80% to 90%. nih.govfrontiersin.org

Another versatile catalyst-free method involves a formal [4+1] annulation reaction between propargylamines and sulfur ylides. nih.gov This process is believed to proceed through an in-situ generated o-quinone methide (o-QM) intermediate. nih.gov The subsequent reaction with the sulfur ylide leads to the formation of the 2,3-dihydrobenzofuran ring system. This methodology is characterized by its operational simplicity, use of an aqueous mixed solvent system, and its ability to produce a variety of 2,3-dihydrobenzofurans in moderate to excellent yields with high diastereoselectivity. nih.gov

Photo-induced reactions represent another frontier in catalyst-free synthesis. A metal-free, photo-induced method has been developed for the synthesis of sulfonated 2,3-dihydrobenzofuran derivatives. nih.govfrontiersin.org This reaction involves the treatment of 2-allylphenol derivatives with α-iodo sulfones or alkyl iodides in the presence of a base, such as 1,1,3,3-tetramethylguanidine (B143053) (TMG), under irradiation. nih.govfrontiersin.org This approach offers a rapid and efficient means to access functionalized dihydrobenzofurans.

| Methodology | Starting Materials | Reagents/Conditions | Product Type | Yield | Reference |

| Two-step amine synthesis | Substituted salicylaldehydes, Chloroacetonitrile, Substituted anilines | 1. Na2CO3, NaI, DMF; 2. Catalyst-free | 2,3-Disubstituted dihydrobenzofuran-3-amines | 80-90% | researchgate.netnih.govfrontiersin.org |

| [4+1] Annulation | Propargylamines, Benzoyl sulfonium (B1226848) salts | Aqueous mixed solvent | 2,3-Disubstituted 2,3-dihydrobenzofurans | Moderate to Excellent | nih.gov |

| Photo-induced sulfonation | 2-Allylphenol derivatives, α-Iodo sulfones/alkyl iodides | 1,1,3,3-tetramethylguanidine (TMG), Light irradiation | Sulfonated 2,3-dihydrobenzofuran derivatives | Not specified | nih.govfrontiersin.org |

Stereochemical Control and Enantiopurity in R 6 Chloro 2,3 Dihydrobenzofuran 3 Amine Synthesis

Mechanisms of Chiral Induction

The synthesis of enantiomerically enriched (R)-6-chloro-2,3-dihydrobenzofuran-3-amine relies on various strategies of asymmetric synthesis where a chiral influence is exerted to favor the formation of one enantiomer over the other. These mechanisms can be broadly categorized into substrate-controlled, auxiliary-controlled, reagent-controlled, and catalyst-controlled methods. In the context of 3-aminodihydrobenzofuran scaffolds, catalyst-controlled reactions are particularly prevalent.

One of the prominent mechanisms for chiral induction is through the use of chiral catalysts . These can include chiral phosphoric acids, metal complexes with chiral ligands, or organocatalysts. For instance, chiral phosphoric acid catalysis has been successfully employed in the asymmetric [3+2] cycloaddition of quinones with enecarbamates to yield 3-amino-2,3-dihydrobenzofurans. In this mechanism, the chiral phosphoric acid acts as a chiral Brønsted acid, activating the quinone and organizing the transition state in a way that one face of the enecarbamate preferentially attacks, leading to the desired enantiomer.

Another significant mechanism involves asymmetric metal catalysis . Transition metal catalysts, such as those based on copper, rhodium, or iridium, coordinated to chiral ligands, can facilitate a variety of enantioselective transformations. For example, a Cu(I) complex with a chiral ligand can catalyze the intramolecular conjugate addition of imino esters to generate enantioenriched 3-amino-hydrobenzofuran-2,5-dione skeletons. The chiral ligand creates a chiral environment around the metal center, which directs the stereochemical course of the reaction.

Enzyme-catalyzed reactions also represent a powerful mechanism for chiral induction. Enzymes, being inherently chiral, can exhibit high stereo- and regioselectivity. For the synthesis of chiral amines, transaminases or hydrolases can be employed. In a kinetic resolution approach, an enzyme can selectively acylate or hydrolyze one enantiomer of a racemic mixture, leaving the other enantiomer in high enantiomeric excess.

Diastereoselectivity and Enantioselectivity Studies

The stereochemical outcome of a reaction is defined by its diastereoselectivity and enantioselectivity. For the synthesis of substituted dihydrobenzofurans, where multiple stereocenters can be formed, controlling both is crucial.

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the synthesis of 3-amino-2,3-dihydrobenzofuran derivatives, the relative orientation of the substituents at the C2 and C3 positions determines the diastereomeric outcome (cis vs. trans). Studies on related systems have shown that the choice of catalyst, substrate, and reaction conditions can significantly influence the diastereomeric ratio (dr). For example, in the chiral phosphoric acid-catalyzed reaction of quinones with thioenecarbamates, high diastereoselectivity in favor of the trans isomer has been reported.

Enantioselectivity , on the other hand, is the measure of the preference for the formation of one enantiomer over its mirror image, expressed as enantiomeric excess (ee). High enantioselectivity is the primary goal in the synthesis of (R)-6-chloro-2,3-dihydrobenzofuran-3-amine. Research on analogous compounds has demonstrated that excellent enantioselectivities can be achieved. For instance, the use of specific chiral phosphoric acid catalysts has led to the formation of 3-amino-2,3-dihydrobenzofurans with up to 99% ee. Similarly, biocatalytic approaches often provide products with very high enantiomeric excess (>99% ee).

While specific data for (R)-6-chloro-2,3-dihydrobenzofuran-3-amine is not extensively reported in publicly available literature, the general principles observed for related structures provide a strong indication of the expected stereochemical outcomes. The table below summarizes typical results for the asymmetric synthesis of structurally related 3-amino-2,3-dihydrobenzofuran derivatives, which would be the basis for developing a synthesis for the 6-chloro analog.

Table 1: Representative Diastereo- and Enantioselectivity in the Synthesis of 3-Amino-2,3-dihydrobenzofuran Analogs

| Catalytic System | Substrate Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral Phosphoric Acid | Quinone + Enecarbamate | Moderate to Good | Excellent (up to 99%) |

| Cu(I) / Chiral Ligand | Cyclohexadienone-tethered imino ester | N/A (desymmetrization) | High |

| Engineered Myoglobins | Benzofuran (B130515) + Diazo reagent | >99:1 | >99% |

Factors Influencing Stereochemical Outcome

The stereochemical outcome of an asymmetric synthesis is a delicate balance of several interconnected factors. Careful optimization of these parameters is necessary to achieve high diastereo- and enantioselectivity.

Catalyst: The structure of the chiral catalyst is arguably the most critical factor. The nature of the chiral ligand in a metal complex or the substituents on a chiral phosphoric acid or organocatalyst dictates the geometry of the transition state and thus the stereochemical induction. Minor modifications to the catalyst structure can lead to significant changes in both diastereomeric ratio and enantiomeric excess.

Solvent: The solvent can influence the reaction in several ways. It can affect the solubility of the reactants and catalyst, the stability of intermediates, and the conformation of the catalyst and transition state assembly. A change in solvent polarity or coordinating ability can sometimes reverse the stereochemical preference of a reaction.

Temperature: Temperature has a significant impact on selectivity. Generally, lower reaction temperatures lead to higher enantioselectivity, as the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy of the system. However, lowering the temperature also decreases the reaction rate, so a compromise must often be found.

Substrate Structure: The electronic and steric properties of the starting materials play a crucial role. For instance, the nature of the protecting group on the amine or the substituents on the aromatic ring of the benzofuran precursor can influence the approach of the reactants and the stability of the transition state, thereby affecting the stereochemical outcome.

Resolution Techniques for Enantiomeric Separation

When an asymmetric synthesis does not yield an enantiomerically pure product, or when a racemic synthesis is more practical, resolution techniques are employed to separate the enantiomers. For a chiral amine like 6-chloro-2,3-dihydrobenzofuran-3-amine, several methods are applicable.

Classical Resolution via Diastereomeric Salt Formation: This is a traditional and often scalable method. The racemic amine is treated with a chiral resolving agent, which is typically a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. One diastereomeric salt will crystallize out of the solution, while the other remains dissolved. The desired enantiomer can then be recovered by treating the isolated salt with a base.

Enzymatic Kinetic Resolution: This technique utilizes the high stereoselectivity of enzymes. A racemic mixture of the amine can be subjected to an enzymatic reaction, such as acylation catalyzed by a lipase (B570770). The enzyme will selectively acylate one enantiomer at a much faster rate than the other. The reaction is stopped at approximately 50% conversion, and the acylated product can be easily separated from the unreacted amine. Both the acylated product and the remaining amine will be enantiomerically enriched.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus their separation. For preparative separations, the collected fractions will contain the isolated enantiomers. Common CSPs for separating chiral amines include those based on derivatized cellulose (B213188) or amylose, cyclodextrins, or proteins. The choice of the mobile phase is also critical for achieving good separation. nih.gov

Table 2: Overview of Resolution Techniques for Chiral Amines

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Formation and separation of diastereomeric salts | Scalable, cost-effective | Trial-and-error to find suitable resolving agent and solvent, maximum 50% yield for the desired enantiomer without a racemization step |

| Enzymatic Kinetic Resolution | Enantioselective enzymatic transformation | High selectivity, mild conditions | Maximum 50% yield for the desired enantiomer without a racemization step, requires screening for a suitable enzyme |

| Chiral HPLC | Differential interaction with a chiral stationary phase | High purity, applicable to a wide range of compounds, can be used for both analysis and preparation | Expensive stationary phases, limited scalability for preparative separations, requires method development |

Reactivity and Chemical Transformations of R 6 Chloro 2,3 Dihydrobenzofuran 3 Amine

Reactivity of the Primary Amine Functionality

The primary amine at the C3 position is a key functional group, serving as a nucleophilic handle for extensive derivatization. Its reactivity is typical of a primary aliphatic amine, readily participating in reactions such as amidations, acylations, and other nitrogen-based modifications.

Amidation and Acylation Reactions

The primary amine of (R)-6-chloro-2,3-dihydrobenzofuran-3-amine readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. These reactions are typically performed in the presence of a base to neutralize the hydrogen halide byproduct. For instance, reaction with an acyl chloride like acetyl chloride or benzoyl chloride in a suitable solvent such as dichloromethane or tetrahydrofuran with a base like triethylamine yields the corresponding N-acyl derivative.

A related reaction is the chloroacetylation, which introduces a reactive handle for further functionalization. The reaction of an amine with chloroacetyl chloride is a well-established method for producing an α-chloroacetamide intermediate google.com. This transformation is typically carried out in the presence of a base to scavenge the HCl formed during the reaction google.com.

Table 1: Examples of Amidation and Acylation Reactions

| Acylating Agent | Product | Reaction Conditions | Reference |

| Acetyl Chloride | N-((R)-6-chloro-2,3-dihydrobenzofuran-3-yl)acetamide | Base (e.g., Triethylamine), Aprotic Solvent (e.g., DCM), 0 °C to RT | Analogous to researchgate.netmdpi.com |

| Benzoyl Chloride | N-((R)-6-chloro-2,3-dihydrobenzofuran-3-yl)benzamide | Base (e.g., Pyridine), Aprotic Solvent (e.g., THF), 0 °C to RT | General Acylation researchgate.net |

| Chloroacetyl Chloride | 2-Chloro-N-((R)-6-chloro-2,3-dihydrobenzofuran-3-yl)acetamide | Base (e.g., NaHCO₃), Solvent (e.g., Chloroform), Reflux | Analogous to google.com |

Other Nitrogen-Based Derivatizations

Beyond simple acylation, the primary amine can be converted into a variety of other nitrogen-containing functional groups, including sulfonamides and ureas.

Sulfonamides: The reaction with sulfonyl chlorides, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base, yields the corresponding sulfonamides. These derivatives are of significant interest in medicinal chemistry due to their prevalence in a wide range of therapeutic agents mdpi.comnih.govresearchgate.net. The synthesis generally involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

Ureas: Urea derivatives can be synthesized by reacting the primary amine with an isocyanate. For example, treatment with phenyl isocyanate would yield the corresponding 1-((R)-6-chloro-2,3-dihydrobenzofuran-3-yl)-3-phenylurea. This reaction proceeds via the nucleophilic addition of the amine to the carbonyl group of the isocyanate researchgate.net.

Table 2: Examples of Other Nitrogen-Based Derivatizations

| Reagent | Product Class | General Reaction Conditions | Reference |

| Methanesulfonyl Chloride | Sulfonamide | Base (e.g., Pyridine), Aprotic Solvent, 0 °C to RT | General Sulfonamide Synthesis mdpi.comnih.gov |

| Phenyl Isocyanate | Urea | Aprotic Solvent (e.g., THF), RT | General Urea Synthesis researchgate.net |

Transformations Involving the Dihydrobenzofuran Core

The dihydrobenzofuran ring system itself possesses reactive sites on both the aromatic portion and at the chiral centers of the dihydrofuran ring.

Functional Group Interconversions on the Aromatic Ring

The benzene (B151609) ring of the dihydrobenzofuran core is activated towards electrophilic aromatic substitution due to the electron-donating effect of the ether oxygen. The directing effects of the C6-chloro and the C1-alkoxy groups determine the regioselectivity of these reactions. The alkoxy group is a strong ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. Therefore, electrophilic substitution is expected to occur at the C5 and C7 positions.

Halogenation: Electrophilic halogenation, for instance with bromine in the presence of a Lewis acid like FeBr₃, would likely lead to substitution at the C5 or C7 position, with the C7 position being sterically less hindered ck12.org.

Formylation: The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a mild method for formylating electron-rich aromatic rings chemistrysteps.comorganic-chemistry.orgijpcbs.com. For the 6-chloro-2,3-dihydrobenzofuran system, formylation is anticipated to occur at the C7 position, yielding 6-chloro-7-formyl-2,3-dihydrobenzofuran derivatives. The Vilsmeier reagent, a chloromethyliminium salt, acts as the electrophile in this substitution chemistrysteps.comwikipedia.org.

Reactions at the Chiral Centers (C2 and C3)

The chiral centers at C2 and C3 are generally stable, but can be involved in specific transformations. While reactions directly leading to epimerization are not common under standard conditions, certain synthetic strategies can involve transformations of the dihydrofuran ring.

Dearomative cycloaddition reactions involving 2-nitrobenzofurans have been shown to construct polycyclic systems containing a 2,3-dihydrobenzofuran (B1216630) core nih.gov. Such reactions demonstrate that the C2 and C3 positions can participate in complex bond-forming events. Additionally, transformations of 2,3-dihydrobenzofurans obtained from the cyclization of rearranged chalcones can lead to the formation of 3-acylbenzofurans or 3-formylbenzofurans under acidic conditions, indicating the potential for ring-opening and rearrangement pathways involving the C2-O bond and the C3 substituent nih.gov.

Substitution Chemistry on the Chloro-Substituted Aromatic Ring

The chlorine atom at the C6 position, while generally unreactive towards classical nucleophilic aromatic substitution, can be effectively replaced using modern palladium-catalyzed cross-coupling reactions. These methods are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base youtube.comlibretexts.org. Although aryl chlorides are known to be less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly the use of electron-rich, bulky phosphine ligands, have made their coupling efficient libretexts.orgnih.govresearchgate.net. The chloro group at the C6 position of the dihydrobenzofuran ring can be coupled with various aryl or vinyl boronic acids or their esters to generate more complex biaryl or styrenyl structures nih.govnih.gov.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds, enabling the conversion of aryl halides to aryl amines wikipedia.orgorganic-chemistry.org. The C6-chloro atom can be substituted with a variety of primary or secondary amines using a suitable palladium catalyst, a phosphine ligand, and a base acsgcipr.orgnih.govlibretexts.org. This reaction provides a direct route to 6-amino-substituted dihydrobenzofuran derivatives, which would be difficult to access otherwise.

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Product | Typical Catalytic System | Reference |

| Suzuki-Miyaura | Phenylboronic acid | (R)-6-phenyl-2,3-dihydrobenzofuran-3-amine | Pd(OAc)₂ / SPhos, K₃PO₄ | Based on nih.govnih.gov |

| Buchwald-Hartwig | Aniline (B41778) | (R)-N-phenyl-2,3-dihydrobenzofuran-3,6-diamine | Pd₂(dba)₃ / XPhos, NaOtBu | Based on wikipedia.orgorganic-chemistry.orglibretexts.org |

Mechanistic Investigations of Key Reactions

Detailed mechanistic studies specifically for (R)-6-chloro-2,3-dihydrobenzofuran-3-amine are scarce. However, the reactivity of the core functional groups—the secondary amine and the chlorinated aromatic ring—allows for the postulation of mechanisms for its key transformations based on well-established chemical principles and studies of similar molecular scaffolds.

The primary amine of (R)-6-chloro-2,3-dihydrobenzofuran-3-amine serves as a potent nucleophile, readily participating in reactions with a variety of electrophiles. These reactions are fundamental to the derivatization of this core structure.

One of the most common transformations is N-acylation , which typically proceeds through a nucleophilic addition-elimination mechanism. The reaction is often carried out with acyl chlorides or anhydrides in the presence of a non-nucleophilic base.

The proposed mechanism involves the initial nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. This step forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of the leaving group (e.g., chloride), leads to the formation of the corresponding N-acyl derivative. The presence of a base is crucial to neutralize the acid (e.g., HCl) generated during the reaction, thereby preventing the protonation of the starting amine, which would render it non-nucleophilic.

Another key reaction is N-sulfonylation , which follows a similar mechanistic pathway to N-acylation. The reaction with sulfonyl chlorides, in the presence of a base, yields sulfonamides. The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to a transient intermediate that eliminates a chloride ion to form the stable sulfonamide.

N-alkylation of (R)-6-chloro-2,3-dihydrobenzofuran-3-amine can be achieved using alkyl halides. This reaction generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion in a single concerted step. The stereochemistry at the reacting carbon of the alkyl halide is inverted during this process. For this reaction to be effective, primary or methyl halides are preferred to minimize competing elimination reactions. The use of excess alkylating agent can lead to the formation of a quaternary ammonium salt.

The aromatic ring of (R)-6-chloro-2,3-dihydrobenzofuran-3-amine is activated towards electrophilic aromatic substitution by the electron-donating ether oxygen and, to a lesser extent, the amino group (after conversion to a less deactivating group if necessary). However, the chlorine atom is a deactivating group, which can influence the regioselectivity and rate of these reactions.

Due to the directing effects of the substituents, electrophilic attack is most likely to occur at the C4, C5, or C7 positions. The precise outcome will depend on the nature of the electrophile and the reaction conditions. Mechanistically, these reactions proceed through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by deprotonation to restore aromaticity.

While the chlorine atom is generally unreactive towards nucleophilic aromatic substitution under standard conditions, it can be displaced under harsh conditions or if the ring is sufficiently activated by strongly electron-withdrawing groups, which are not present in the parent molecule.

Computational studies on analogous 3-aminobenzofuran derivatives can provide valuable insights into the electronic structure and reactivity of (R)-6-chloro-2,3-dihydrobenzofuran-3-amine. Density Functional Theory (DFT) calculations can be employed to determine the electron density at various positions in the molecule, predict the most likely sites for electrophilic and nucleophilic attack, and model the transition states of key reactions. Such studies can help to rationalize observed regioselectivity and stereoselectivity and predict the feasibility of novel transformations. For instance, calculations can elucidate the energy barriers for different reaction pathways, providing a theoretical basis for understanding the reaction mechanisms.

| Reaction Type | Reagent | Proposed Mechanism | Key Intermediates/Transition States |

| N-Acylation | Acyl Chloride | Nucleophilic Addition-Elimination | Tetrahedral Intermediate |

| N-Sulfonylation | Sulfonyl Chloride | Nucleophilic Addition-Elimination | Pentacoordinate Sulfur Intermediate |

| N-Alkylation | Alkyl Halide | SN2 | Trigonal Bipyramidal Transition State |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂) | Electrophilic Addition-Elimination | Sigma Complex (Arenium Ion) |

Applications of R 6 Chloro 2,3 Dihydrobenzofuran 3 Amine in Advanced Organic Synthesis

Role as a Chiral Building Block for Complex Architectures

The paramount feature of (R)-6-chloro-2,3-dihydrobenzofuran-3-amine is its stereochemically defined center at the C3 position of the dihydrofuran ring. This intrinsic chirality makes it an invaluable starting material for the enantioselective synthesis of complex target molecules, particularly those with biological activity where stereochemistry is crucial for efficacy. The primary amine group serves as a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse substituents and the construction of more elaborate structures while preserving the initial chirality.

The synthetic utility of the amine functionality allows for standard transformations such as acylation, alkylation, sulfonylation, and arylation. These reactions enable the straightforward incorporation of this chiral fragment into larger, more complex molecular frameworks. For instance, the amine can be acylated to form amides, which are prevalent in many biologically active compounds. Furthermore, the amine can participate in reductive amination reactions with aldehydes and ketones to forge new carbon-nitrogen bonds, extending the molecular complexity.

The presence of the chloro substituent on the benzene (B151609) ring offers an additional site for modification through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, further expanding the structural diversity of the resulting products. The combination of the chiral amine and the modifiable aromatic ring makes (R)-6-chloro-2,3-dihydrobenzofuran-3-amine a powerful tool for the synthesis of intricate, multi-functionalized chiral molecules.

Utility as a Precursor for Scaffold Exploration

The 2,3-dihydrobenzofuran (B1216630) core is a privileged scaffold found in a multitude of natural products and pharmacologically active compounds. nih.gov (R)-6-chloro-2,3-dihydrobenzofuran-3-amine serves as an excellent starting point for the exploration of novel chemical scaffolds based on this core structure. The reactivity of the primary amine allows for its use as a nucleophile in various cyclization reactions to construct fused heterocyclic systems.

For example, condensation of the amine with dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazines, imidazoles, or other nitrogen-containing heterocycles. These new bicyclic or polycyclic systems are of significant interest in medicinal chemistry due to their potential to interact with a wide range of biological targets. The inherent chirality of the starting material is transferred to the newly formed scaffolds, providing a route to enantiomerically pure complex heterocyclic compounds.

The chloro group on the aromatic ring can be subjected to nucleophilic aromatic substitution or converted into other functional groups, such as an azide (B81097) or a cyano group, which can then be used in cycloaddition reactions or other transformations to build additional rings onto the benzofuran (B130515) core. This "scaffold hopping" approach, starting from a common chiral precursor, is a powerful strategy in drug discovery for generating libraries of structurally diverse compounds for biological screening.

Contributions to the Development of Novel Synthetic Methodologies

While specific literature detailing the use of (R)-6-chloro-2,3-dihydrobenzofuran-3-amine in the development of new synthetic methodologies is limited, the structural motifs present in the molecule are at the forefront of modern organic synthesis research. The development of novel methods for the synthesis of the 2,3-dihydrobenzofuran ring itself is an active area of research, often involving transition metal-catalyzed intramolecular cyclizations. organic-chemistry.org

The availability of chiral building blocks like (R)-6-chloro-2,3-dihydrobenzofuran-3-amine can, in turn, spur the development of new reactions. For instance, the development of stereoselective reactions that can differentiate between the enantiomers of such chiral amines or that utilize the chiral environment of the molecule to control the stereochemical outcome of a reaction on a tethered substrate would be of significant interest.

Furthermore, the compound could serve as a test substrate for new C-H activation or cross-coupling methodologies aimed at the functionalization of the benzofuran core. The interplay of the existing functional groups could influence the regioselectivity and stereoselectivity of such reactions, providing valuable insights for the development of more general and powerful synthetic tools.

Ligand Development and Coordination Chemistry (if relevant to synthesis)

The presence of both a nitrogen donor in the amine group and an oxygen donor in the dihydrofuran ring gives (R)-6-chloro-2,3-dihydrobenzofuran-3-amine the potential to act as a bidentate ligand in coordination chemistry. nih.gov The chiral nature of the ligand makes it a candidate for applications in asymmetric catalysis, where the formation of a chiral metal complex can induce enantioselectivity in a chemical transformation.

The synthesis of derivatives where the amine is further functionalized to include other donor atoms, such as phosphorus or sulfur, could lead to the development of novel chiral ligands with tunable steric and electronic properties. These ligands could find application in a variety of metal-catalyzed reactions, including hydrogenations, cross-couplings, and cycloadditions.

The coordination of a metal to the oxygen and nitrogen atoms could also influence the reactivity of the benzofuran scaffold itself, potentially enabling catalytic cycles that involve the activation of C-H or C-Cl bonds. While this area remains largely unexplored for this specific molecule, the fundamental structural features suggest a promising potential for its use in the development of new chiral ligands and catalysts for asymmetric synthesis.

Despite a comprehensive search for computational and theoretical studies on (R)-6-chloro-2,3-dihydrobenzofuran-3-amine , no specific research articles or publicly available data detailing quantum chemical calculations, conformational analysis, or reaction mechanism elucidation for this particular compound could be located.

The scientific literature contains computational studies on the broader class of dihydrobenzofurans and related derivatives. These studies explore aspects such as isomerization pathways, synthesis mechanisms, and conformational preferences of the dihydrobenzofuran ring system in general. However, specific theoretical investigations into the (R)-6-chloro-substituted amine, as requested, are not present in the available search results.

Therefore, it is not possible to provide the detailed analysis and data tables for the following sections as outlined in the request:

Computational and Theoretical Studies on R 6 Chloro 2,3 Dihydrobenzofuran 3 Amine

Transition State Characterization and Selectivity Prediction

Without dedicated computational research on "(R)-6-chloro-2,3-dihydrobenzofuran-3-amine," any attempt to generate content for the requested article would be speculative and would not adhere to the strict requirement of focusing solely on this specific chemical compound.

Q & A

Basic Questions

Q. What are the common synthetic routes for (R)-6-chloro-2,3-dihydrobenzofuran-3-amine, and how is enantiomeric purity ensured?

- Methodological Answer : The synthesis typically involves cyclization of chloro-substituted benzofuran precursors. For example, a one-pot pseudo three-component method using chloro-substituted benzofuran derivatives and chiral auxiliaries can yield enantiomerically enriched products (e.g., Scheme 1 in ). Enantiomeric purity is confirmed via chiral HPLC or polarimetry, with hydrochloride salts (common intermediates) aiding crystallization-based resolution (e.g., (R)-enantiomer hydrochloride in ) .

Q. How can the structural identity of (R)-6-chloro-2,3-dihydrobenzofuran-3-amine be confirmed experimentally?

- Methodological Answer :

- NMR Spectroscopy : Compare experimental H and C NMR chemical shifts with published data. For instance, the chloro-substituted benzofuran core in shows distinct aromatic proton signals (δ 6.8–7.2 ppm) and dihydrofuran ring protons (δ 3.5–4.5 ppm).

- X-ray Crystallography : Resolve the absolute configuration using single-crystal X-ray diffraction (e.g., analogous (3R)-dihydrobenzofuran structures in ) .

- Chiral Analysis : Validate enantiopurity via chiral stationary-phase HPLC (e.g., separation of (R)- and (S)-enantiomers as in ) .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of (R)-6-chloro-2,3-dihydrobenzofuran-3-amine for high yield and purity?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Rh or Ru complexes) in hydrogenation or cyclization steps to enhance stereocontrol.

- Kinetic Resolution : Employ enzymes or chiral bases to preferentially react with the undesired (S)-enantiomer (e.g., lipase-mediated hydrolysis in ).

- Process Optimization : Screen solvents (e.g., dichloroethane in ) and temperatures to minimize racemization during synthesis.

Q. How can conflicting spectroscopic data for dihydrobenzofuran derivatives be resolved during structural elucidation?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to reconcile discrepancies. For example, unexpected H NMR splitting in could arise from dynamic rotational isomerism, resolved via variable-temperature NMR.

- Computational Modeling : Perform density functional theory (DFT) calculations to predict NMR shifts and compare with experimental data (e.g., dihydrobenzofuran conformers in ) .

Q. What experimental designs are suitable for probing the biological activity of (R)-6-chloro-2,3-dihydrobenzofuran-3-amine?

- Methodological Answer :

- In Vitro Assays : Test receptor-binding affinity using radioligand displacement (e.g., GPCR targets in ).

- Molecular Docking : Simulate interactions with proteins (e.g., IL-6 or MMP3 in ) to identify potential mechanisms.

- ADME Studies : Assess metabolic stability via liver microsome incubations and HPLC-MS quantification.

Data Contradiction and Analysis

Q. How should researchers address inconsistencies in reaction yields during scale-up of (R)-6-chloro-2,3-dihydrobenzofuran-3-amine synthesis?

- Methodological Answer :

- Parameter Screening : Systematically vary stirring rate, solvent purity, and reagent stoichiometry (e.g., NaCNBH in ).

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-reduction products or diastereomers).

- Design of Experiments (DoE) : Apply factorial design to isolate critical variables affecting yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.